(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 16874-09-2
VCID: VC21541669
InChI: InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate

CAS No.: 16874-09-2

Cat. No.: VC21541669

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate - 16874-09-2

Specification

CAS No. 16874-09-2
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1
Standard InChI Key BCIXAFNTAKZNCN-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
SMILES CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N

Introduction

Chemical Structure and Properties

Structural Characteristics

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate features an indole ring system connected to a chiral amino acid backbone with a tert-butyl ester group. The compound exists in the (S) configuration at the alpha carbon, corresponding to the natural L-form of tryptophan. This stereochemistry is crucial for its biological activities and interactions with enzymes and receptors.

The structure can be divided into three key components:

  • The indole heterocycle (1H-indol-3-yl group)

  • The amino acid backbone with a primary amine (2-amino group)

  • The tert-butyl ester moiety (tert-butyl propanoate)

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate:

PropertyValueReference
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
CAS Number16874-09-2
Physical StateWhite solid
LogP3.8817 (calculated)
Stereochemistry(S) configuration
Hydrochloride Salt CAS115692-31-4

The compound exhibits moderate lipophilicity (LogP = 3.8817), which influences its bioavailability and interaction with biological membranes. This property is important for its potential pharmaceutical applications and behavior in biological systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves protecting group strategies to maintain the stereochemical integrity of the amino acid. Several synthetic routes have been developed, with variations in the protecting groups and reaction conditions.

One common approach involves the esterification of N-protected L-tryptophan followed by deprotection of the amino group:

  • Protection of the amino group of L-tryptophan with tert-butoxycarbonyl (Boc)

  • Esterification of the carboxylic acid with tert-butanol

  • Selective deprotection of the amino group while preserving the tert-butyl ester

Boc-Protected Route

A representative synthesis starts with Nα-(tert-butoxycarbonyl)-L-tryptophan (compound 13), which is condensed with tert-butanol in the presence of DCC (N,N′-dicyclohexylcarbodiimide) to give the tert-butyl ester (compound 14). This process has been reported to yield 43% with 46% enantiomeric excess (ee) .

The Boc-protected derivative can be prepared as described in research findings:

"(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate ((S)-5) was obtained according to the general method mentioned above as a white solid (1.10 g, 3.05 mmol). Yield: 62%. mp 143–144 °C... [α]20D +18.8 (c 0.39, CHCl3)" .

Multi-Step Protection Strategy

For applications requiring additional functionalization, a more complex protection strategy may be employed. For example, one synthesis involves:

  • Preparation of tert-butyl ester 14 from Boc-protected L-tryptophan

  • Protection of the indole nitrogen with benzyl chloroformate

  • Additional protection with di-tert-butyl carbonate

  • Selective deprotection to yield the desired product

Enzymatic Synthesis

An alternative approach utilizes enzymatic methods for the synthesis of labeled tryptophan derivatives, which can be applied to the preparation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate:

"The enzymatic syntheses were carried out in a one-pot reaction using D-amino acid oxidase/catalase, glutamic-pyruvic transaminase, and tryptophanase."

This method is particularly valuable for preparing isotopically labeled compounds for research applications.

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its promise as a candidate for further development in cancer therapy.

The anticancer activity of this compound is believed to be associated with the indole ring, which can induce apoptosis in cancer cells and inhibit tumor growth through specific molecular interactions that disrupt cancer cell signaling pathways.

Antimicrobial Effects

Research indicates that compounds containing indole structures, including (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, can effectively combat various bacterial and fungal infections. The compound's structure may contribute to its ability to inhibit microbial growth through mechanisms that are still being elucidated.

Neuroprotective Activities

Emerging evidence suggests that indole derivatives like (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases. This neuroprotective effect may be related to the structural similarity to tryptophan, which is a precursor to serotonin, an important neurotransmitter.

Mechanism of Action

The biological activity of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is largely attributed to its interaction with specific molecular targets. The indole ring structure allows it to bind with various receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and enzyme inhibition.

Biological ActivityMechanismPotential ApplicationsReference
AnticancerInduction of apoptosis, disruption of cancer cell signalingCancer therapy
AntimicrobialInhibition of microbial growthTreatment of bacterial and fungal infections
NeuroprotectiveProtection against oxidative stressNeurodegenerative diseases
Signal Transduction ModulationInteraction with signaling pathwaysVarious therapeutic applications

Applications in Research and Industry

Pharmaceutical Development

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting disorders related to tryptophan metabolism and serotonergic pathways. Its protected form makes it valuable for multistep synthesis of complex drug candidates .

Peptide Synthesis

The compound is widely utilized in peptide synthesis due to its protected carboxyl group, which allows selective coupling reactions at the amino terminus. This makes it a valuable building block for creating peptides containing tryptophan residues with specific biological activities .

Biochemical Research

Researchers use (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate to study metabolic pathways involving amino acids, helping to understand protein synthesis and neurotransmitter production. The protected form allows for controlled manipulation in experimental settings .

Development of Imaging Agents

The compound has been utilized in the development of radiolabeled derivatives for positron emission tomography (PET) imaging. For example, fluorinated derivatives have been prepared for PET imaging of indoleamine 2,3-dioxygenase (IDO) activity:

"This work aims to develop a short, epimerization-free and efficient automated procedure of (S)-[18F]FETrp from a corresponding enantiopure tosylate precursor."

Comparison with Related Compounds

Structural Analogs

Several structural analogs of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate have been synthesized and studied. These include:

  • (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate - Differs in the alkyl group of the ester (methyl instead of tert-butyl)

  • (S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride - Contains an ethyl ester group

  • Phenyl 2-amino-3-(1H-indol-3-yl)propanoate - Features a phenyl ester group

  • Propyl 2-amino-3-(1H-indol-3-yl)propanoate - Contains a propyl ester group

Salt Forms

The hydrochloride salt form, (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS: 115692-31-4), is commonly used in research due to its improved stability and solubility in aqueous media .

Protected Derivatives

Various protected derivatives have been synthesized for specific applications:

  • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate - Contains a Boc-protected amino group

  • (S)-tert-Butyl 2-(trifluoroacetylamino)-3-(1H-indol-3-yl)propanoate - Features a trifluoroacetyl-protected amino group

  • N-Acetyl-L-tryptophan tert-butyl ester - Contains an acetyl-protected amino group

Table 3: Comparison of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate with Related Compounds

CompoundStructural DifferenceAdvantagesDisadvantagesReference
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoateStandard structureGood stability, useful for peptide synthesisLimited solubility in water
Hydrochloride salt formAddition of HClImproved water solubility, crystalline formMore reactive amino group
Boc-protected derivativeBoc group on amino nitrogenProtected amino group for selective reactionsRequires deprotection step
Methyl ester analogMethyl instead of tert-butylEasier to hydrolyzeLess stable to base
Fluorinated derivativesFluorine atom additionUseful for PET imagingMore complex synthesis

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